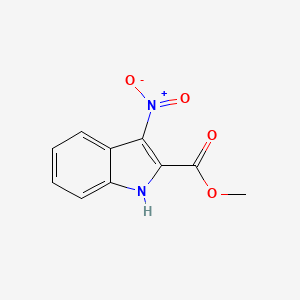
methyl 3-nitro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-nitro-1H-indole-2-carboxylate” is a derivative of indole . Indole is a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, often involves palladium-catalyzed intramolecular oxidative coupling . This process uses commercially available anilines that are properly functionalized by different electron-withdrawing and -donating groups . The conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation .
Molecular Structure Analysis
Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . The indole molecule has seven positions to accommodate different substitutions . Thus, new derivatives of the indole can be synthesized according to these seven positions .
Chemical Reactions Analysis
Indole derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in reactions such as the reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .
Wissenschaftliche Forschungsanwendungen
Synthesis of Indoles
- Methyl 3-nitro-1H-indole-2-carboxylate is involved in the synthesis of various indole derivatives, a significant class of compounds in organic chemistry. For instance, it's used in the palladium-catalyzed reductive N-heteroannulation of nitrostyrenes to produce methyl indole-4-carboxylate, a crucial compound in organic syntheses (Söderberg, Shriver, & Wallace, 2003).
Preparation of Indole Derivatives
- It's utilized in preparing various indole derivatives, such as the synthesis of 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, highlighting its versatility in organic synthesis (Tanaka, Yakushijin, & Yoshina, 1979).
Anticancer Activity Studies
- This compound derivatives have been synthesized and studied for their anticancer activities. For instance, methyl indole-3-carboxylate derivatives have shown inhibitory effects on various cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Functionalization of Derivatives
- The compound is instrumental in the functionalization of δ-carboline derivatives, demonstrating its significance in modifying chemical structures for various applications (Ryabova et al., 2001).
Investigation of Nitration Reactions
- It's used in studying nitration reactions, as seen in the investigation of reactions with methyl substituted indole-3-aldehydes (Berti, Settimo, & Livi, 1964).
Synthesis of Pyrroloindole Derivatives
- The compound is involved in the synthesis of pyrrolo[2,3-b]indole derivatives, indicating its role in complex organic synthesis processes (Pelkey, Chang, & Gribble, 1996).
Synthesis of Aqueous Solution Chemistry
- It has applications in synthesizing and characterizing the aqueous solution chemistry of food-derived carcinogen models, highlighting its role in food chemistry research (Rajagopal et al., 2003).
Wirkmechanismus
Target of Action
Methyl 3-nitro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties . .
Mode of Action
The mode of action of indole derivatives, including this compound, involves binding with high affinity to multiple receptors . This interaction with its targets can result in various changes depending on the specific derivative and target involved . .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the action of indole derivatives can vary widely depending on the specific derivative and its targets. They have been shown to have inhibitory activity against various diseases . .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The convenient and efficient synthesis of 3-nitroindole and its analogues from simple starting materials still faces great challenges . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Eigenschaften
IUPAC Name |
methyl 3-nitro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-9(12(14)15)6-4-2-3-5-7(6)11-8/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYCDJSBGXJJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

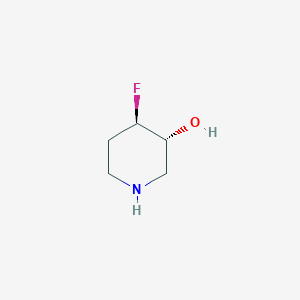
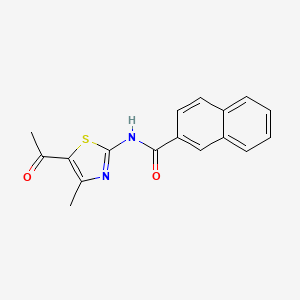
![1-[(3S,10R,13S)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2473606.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)
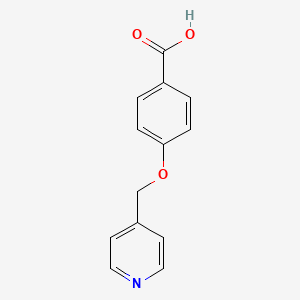
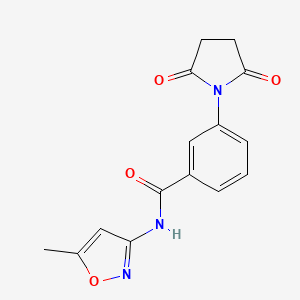
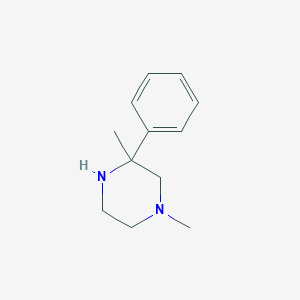
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2473611.png)
![N-(2,4-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2473612.png)
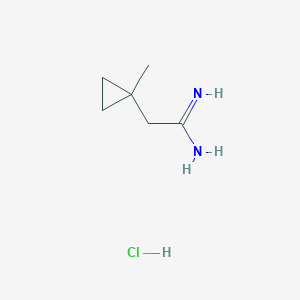

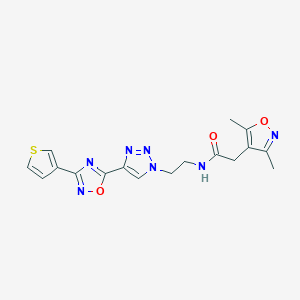
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2473618.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2473620.png)